REACTION_CXSMILES
|
[O-:1][C:2]#[N:3].[K+].S1(CCCC1)(=O)=O.Br[CH2:13][CH3:14].[C:15]([CH2:17][CH2:18][N:19]([CH2:26][CH2:27][OH:28])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)#[N:16]>O>[C:15]([CH2:17][CH2:18][N:19]([CH2:26][CH2:27][O:28][C:2](=[O:1])[NH:3][CH2:13][CH3:14])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)#[N:16] |f:0.1|
|
Name
|
potassium cyanate
|
Quantity
|
0.493 mol
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
0.228 mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCN(C1=CC=CC=C1)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 90° C. by means of an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
three-necked round-bottomed flask equipped with thermometer, stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
This mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
heating of the resulting mixture
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture is agitated for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the two resulting layers separated
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)CCN(C1=CC=CC=C1)CCOC(NCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |